molecular formula C18H18ClNO3 B5660622 (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B5660622
M. Wt: 331.8 g/mol
InChI Key: VYIAAALBCSJXFM-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group and a dimethoxy-substituted dihydroisoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (2-chlorophenyl)(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methanone: Similar structure but with a tetrahydroisoquinoline core.

    (2-chlorophenyl)(6,7-dimethoxyisoquinolin-2-yl)methanone: Similar structure but without the dihydroisoquinoline core.

Uniqueness

(2-chlorophenyl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-chlorophenyl)-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-22-16-9-12-7-8-20(11-13(12)10-17(16)23-2)18(21)14-5-3-4-6-15(14)19/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAAALBCSJXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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